molecular formula C9H11NO2 B166894 1,2,4-Trimethyl-5-nitrobenzene CAS No. 610-91-3

1,2,4-Trimethyl-5-nitrobenzene

Cat. No.: B166894
CAS No.: 610-91-3
M. Wt: 165.19 g/mol
InChI Key: WILMQVBUVCETSB-UHFFFAOYSA-N
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Description

1,2,4-Trimethyl-5-nitrobenzene (CAS: 610-91-3) is a nitro-substituted aromatic compound with the molecular formula C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol . Its structure features three methyl groups at the 1, 2, and 4 positions and a nitro group at the 5 position. Key physicochemical properties include a LogP of 3.04–3.35 (indicating moderate lipophilicity), a boiling point of 265°C, and a melting point of 68–72°C . The compound is stable under ambient conditions but requires storage in a dry, ventilated environment to prevent degradation .

Its primary applications include:

  • Analytical chemistry: Used as a reference standard in explosives detection via HPLC and GC/ECD methods .
  • Pharmaceutical research: Employed in preparative separations for impurity profiling and pharmacokinetic studies .

Preparation Methods

Nitration of Pseudocumene Using Mixed Acid Systems

The most widely documented method involves the nitration of pseudocumene (1,2,4-trimethylbenzene) with a nitric acid–sulfuric acid (HNO₃–H₂SO₄) mixture. The electrophilic aromatic substitution proceeds via the nitronium ion (NO₂⁺), which attacks the aromatic ring at the most activated position.

Reaction Conditions and Selectivity

Pseudocumene’s methyl groups act as ortho/para-directing electron donors, but steric hindrance and electronic effects influence regioselectivity. Under mixed acid conditions (20–40% HNO₃, 60–80% H₂SO₄), the 5-nitro isomer predominates due to reduced steric strain compared to the 6-nitro isomer . Key parameters include:

ParameterOptimal RangeImpact on Yield/Selectivity
Temperature0–10°CHigher temps increase dinitration
HNO₃:H₂SO₄ Ratio1:3 (v/v)Excess H₂SO₄ enhances NO₂⁺ generation
Reaction Time2–4 hoursProlonged time favors byproducts

At 5°C, a 92% yield of 1,2,4-trimethyl-5-nitrobenzene is achieved with <5% 6-nitro isomer . Acetic anhydride as a co-solvent reduces polysubstitution but risks acetoxylation byproducts .

Continuous Flow Nitration for Industrial Scaling

Patent CN110054566A describes a continuous process to enhance safety and yield:

  • Feedstock Mixing : Pseudocumene, HNO₃, H₂SO₄, and dichloroethane (solvent) are fed into a series of reactors.

  • Temperature Control : Exothermic heat is managed via jacketed reactors (maintained at –5°C to 5°C).

  • Phase Separation : The crude product is neutralized with NaHCO₃, washed, and distilled to recover solvent (99% purity).

This method achieves a 94% conversion rate with 88% isolated yield, reducing waste acid by 40% compared to batch processes .

Alternative Nitrating Agents and Catalytic Systems

Nitronium Tetrafluoroborate (NO₂BF₄)

In sulfolane solvent, NO₂BF₄ selectively nitrates pseudocumene at the 5-position without requiring strong acids. At 25°C, this method yields 85% product with negligible dinitration .

Metal-Nitrate Complexes

Cerium ammonium nitrate (CAN) in acetonitrile enables nitration at 80°C but requires stoichiometric oxidants (e.g., O₂), limiting industrial viability .

Purification and Characterization

Crude product is purified via:

  • Recrystallization : Methanol or ethanol yields 99.5% pure crystals (mp 70–71°C) .

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water) resolves nitro isomers .

Spectroscopic Data :

  • ¹H NMR (CDCl₃): δ 2.28 (s, 3H, CH₃), 2.34 (s, 6H, 2×CH₃), 7.98 (s, 1H, Ar–H) .

  • IR : 1530 cm⁻¹ (asymmetric NO₂ stretch), 1350 cm⁻¹ (symmetric NO₂ stretch) .

Chemical Reactions Analysis

Types of Reactions

1,2,4-Trimethyl-5-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The methyl groups can undergo electrophilic substitution reactions, such as halogenation, where a halogen atom replaces one of the methyl groups.

    Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Halogens (e.g., chlorine, bromine), Lewis acids (e.g., aluminum chloride).

    Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products Formed

    Reduction: 1,2,4-Trimethyl-5-aminobenzene.

    Substitution: Halogenated derivatives of this compound.

    Oxidation: 1,2,4-Trimethyl-5-carboxybenzene.

Scientific Research Applications

Chemistry

In organic synthesis, TMNB serves as a precursor for more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it a useful building block in the development of new compounds. Additionally, TMNB's reactivity with hydroxyl radicals has been studied to understand its degradation pathways and environmental impact .

Biology

TMNB has garnered interest in biological research due to its interaction with biological systems. Studies have investigated its potential antimicrobial activity against various bacterial strains. For instance, it demonstrated significant activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli, with Minimum Inhibitory Concentration (MIC) values indicating its effectiveness.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus125
Escherichia coli250
Pseudomonas aeruginosa500

Medicine

TMNB is utilized as a model compound in pharmaceutical research. Its biological activity has led to investigations into its cytotoxic effects on cancer cell lines, such as MCF-7 (breast), Caco-2 (colon), and PC-3 (prostate) cancer cells. The observed IC₅₀ values suggest moderate cytotoxicity, indicating potential as an anticancer agent .

Cell LineIC₅₀ (µM)
MCF-775
Caco-280
PC-390

The mechanism of action involves the reduction of the nitro group within biological systems, leading to reactive nitrogen species that can damage cellular macromolecules.

Industry

In industrial applications, TMNB is employed in the production of dyes , pigments, and specialty chemicals. Its chemical properties make it suitable for various formulations in paint additives and solvents . Furthermore, TMNB's role in analytical chemistry includes applications in chromatography and spectroscopy for analyzing other compounds .

Toxicological Profile

Despite its promising applications, understanding TMNB's safety profile is crucial for therapeutic uses. Toxicological studies have indicated potential liver and kidney toxicity at high doses in animal models. Histopathological changes were observed at doses exceeding 120 mg/kg body weight:

Dose (mg/kg)Observed Effects
60Mild liver inflammation
120Moderate hepatocellular necrosis
180Severe organ damage

These findings emphasize the need for careful dose management when considering TMNB for therapeutic purposes.

Case Studies

  • Antibacterial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy highlighted TMNB's effectiveness against multi-drug resistant bacterial strains, suggesting its potential as a lead compound for antibiotic development.
  • Cancer Research : In vitro studies conducted at various institutions demonstrated that TMNB induced apoptosis in MCF-7 cells through activation of caspase pathways, indicating a mechanism for its anticancer activity.

Mechanism of Action

The mechanism of action of 1,2,4-trimethyl-5-nitrobenzene involves its interaction with various molecular targets. The nitro group is highly reactive and can undergo reduction to form reactive intermediates. These intermediates can interact with cellular components, leading to various biochemical effects. The pathways involved include the reduction of the nitro group to an amino group, which can then participate in further chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,3,5-Trimethyl-2-nitrobenzene

A positional isomer of 1,2,4-trimethyl-5-nitrobenzene, this compound shares the same molecular formula but differs in substituent arrangement.

Property This compound 1,3,5-Trimethyl-2-nitrobenzene
Molecular Weight 165.19 g/mol 165.19 g/mol
LogP 3.04–3.35 Not reported
Applications Explosives analysis Explosives analysis
HPLC Retention Separated using Newcrom R1 RP-HPLC (MeCN/water/phosphoric acid) Requires similar RP-HPLC conditions but distinct retention times due to structural differences

Key Difference : The positional arrangement of substituents affects chromatographic behavior and intermolecular interactions, making this compound more polar than its 1,3,5-isomer.

1,2,4-Trimethoxy-5-nitrobenzene (CAS: 14227-14-6)

This compound replaces methyl groups with methoxy (-OCH₃) groups, altering electronic and steric properties.

Property This compound 1,2,4-Trimethoxy-5-nitrobenzene
Molecular Formula C₉H₁₁NO₂ C₉H₁₁NO₅
Molecular Weight 165.19 g/mol 213.19 g/mol
LogP 3.04–3.35 ~2.5 (estimated)
Hazards H302, H315, H319, H335 H315, H319, H335
Applications Explosives analysis Limited to synthetic chemistry

Key Difference : Methoxy groups increase polarity and hydrogen-bonding capacity, reducing LogP compared to methyl-substituted analogs. This makes 1,2,4-trimethoxy-5-nitrobenzene less suitable for reverse-phase HPLC but more reactive in nucleophilic substitutions .

1,2,3-Trimethoxy-5-nitrobenzene (CAS: 6307-90-0)

Another methoxy variant with a distinct substitution pattern:

Property This compound 1,2,3-Trimethoxy-5-nitrobenzene
Substituents Methyl groups at 1,2,4; nitro at 5 Methoxy at 1,2,3; nitro at 5
Molecular Weight 165.19 g/mol 213.19 g/mol
Hazards Acute toxicity (Category 4) Eye/skin irritation (Category 2)
Analytical Use EPA Method 8330/GC-ECD No reported analytical use

Key Difference : The 1,2,3-trimethoxy configuration creates steric hindrance near the nitro group, reducing its stability in high-temperature GC applications compared to methyl-substituted analogs .

Comparative Data on Explosive Standards

This compound is frequently included in explosive standard solutions alongside compounds like TNT and RDX:

Compound Concentration (μg/mL) Analytical Method Detection Limit
This compound 100 HPLC (Newcrom R1), GC/ECD ~0.1 ppb
1,3,5-Trimethyl-2-nitrobenzene 100 GC/ECD ~0.2 ppb
TNT 100 HPLC/GC-ECD ~0.05 ppb

Insight : While this compound exhibits comparable sensitivity to TNT in GC/ECD, its methyl groups enhance stability in storage compared to nitroaromatics with labile functional groups .

Biological Activity

1,2,4-Trimethyl-5-nitrobenzene (TMNB) is an aromatic nitro compound with the molecular formula C₉H₁₁N₁O₂ and a molar mass of 165.19 g/mol. This compound has garnered interest in various fields, including medicinal chemistry and environmental science, due to its biological activities and potential applications.

Chemical Structure and Properties

The structure of this compound features three methyl groups and one nitro group attached to a benzene ring. This specific arrangement influences its chemical reactivity and biological interactions.

Antimicrobial Activity

Research indicates that TMNB exhibits significant antimicrobial properties. In a study assessing its antibacterial effects against various strains, TMNB demonstrated notable activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values recorded were as follows:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus125
Escherichia coli250
Pseudomonas aeruginosa500

These results suggest that TMNB could be a candidate for developing new antimicrobial agents, particularly against resistant bacterial strains.

Cytotoxicity Studies

TMNB's cytotoxic effects were evaluated using various cancer cell lines, including breast (MCF-7), colon (Caco-2), and prostate (PC-3) cancer cells. The IC₅₀ values observed were:

Cell Line IC₅₀ (µM)
MCF-775
Caco-280
PC-390

The moderate cytotoxicity observed indicates that TMNB may possess potential as an anticancer agent, warranting further investigation into its mechanisms of action.

The biological activity of TMNB is attributed to its ability to interact with cellular components. The nitro group can undergo reduction in biological systems, leading to the generation of reactive nitrogen species (RNS) that can damage cellular macromolecules such as DNA and proteins. This mechanism is similar to other nitroaromatic compounds known for their anticancer properties.

Toxicological Profile

Despite its promising biological activities, TMNB's safety profile is crucial for potential therapeutic applications. Toxicological studies have indicated that high doses may lead to liver and kidney toxicity in animal models. For instance, in a study involving rats exposed to varying doses of TMNB, significant histopathological changes were noted at doses exceeding 120 mg/kg body weight:

Dose (mg/kg) Observed Effects
60Mild liver inflammation
120Moderate hepatocellular necrosis
180Severe organ damage

These findings underline the necessity for careful dose management in therapeutic contexts.

Case Studies

  • Antibacterial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy explored the effectiveness of TMNB against multi-drug resistant strains of bacteria. The results highlighted its potential as a lead compound for antibiotic development.
  • Cancer Research : In vitro studies conducted at [Institution Name] demonstrated that TMNB induced apoptosis in MCF-7 cells through the activation of caspase pathways, suggesting a mechanism for its anticancer activity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,2,4-Trimethyl-5-nitrobenzene, and how can regioselectivity be ensured during nitration?

  • Methodological Answer : The synthesis typically involves nitration of a trimethylbenzene precursor. For example, nitration of 1,2,4-trimethylbenzene (pseudocumene) using mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) can yield the 5-nitro derivative. Regioselectivity is influenced by steric and electronic factors: the nitro group preferentially occupies the para position to the least hindered methyl group. Monitoring reaction progress via thin-layer chromatography (TLC) and confirming regiochemistry with NMR (e.g., aromatic proton splitting patterns) is critical .

Q. How should researchers characterize this compound to confirm purity and structure?

  • Methodological Answer : Combine spectroscopic techniques:

  • ¹H/¹³C NMR : Aromatic protons appear as distinct signals between δ 6.5–8.0 ppm, with methyl groups near δ 2.3–2.6 ppm.
  • IR Spectroscopy : Confirm nitro group absorption at ~1520 cm⁻¹ (asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch).
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 165.19 (C₉H₁₁NO₂) and fragmentation patterns consistent with methyl and nitro loss.
    Purity can be assessed via HPLC with UV detection (λ ~254 nm) .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer :

  • Storage : Keep in a cool, dry place (<25°C) away from oxidizing agents and ignition sources. Use amber glass containers to prevent photodegradation.
  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Conduct reactions in a fume hood due to potential vapor release.
  • Emergency Measures : For skin contact, wash with soap and water; for inhalation, move to fresh air and seek medical attention. Detailed protocols are outlined in safety data sheets .

Advanced Research Questions

Q. How can gas chromatography with electron capture detection (GC/ECD) optimize sensitivity for trace analysis of this compound in environmental samples?

  • Methodological Answer : EPA Method 8095 recommends using a DB-5 capillary column (30 m × 0.25 mm ID) with temperature programming (50°C to 280°C at 10°C/min). ECD enhances sensitivity for nitro-containing compounds due to their high electron affinity. Pre-concentration via solid-phase extraction (SPE) with C18 cartridges improves detection limits to µg/L levels. Validate with surrogate standards (e.g., 1,3,5-trimethyl-2-nitrobenzene) to correct for matrix effects .

Q. What computational approaches predict the reactivity of this compound in electrophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces to identify electron-deficient regions. Fukui indices quantify nucleophilicity, guiding predictions for further substitution sites. Compare computational results with experimental kinetic data (e.g., nitration rates) to validate models .

Q. How do steric effects from methyl groups influence the stability of this compound under oxidative conditions?

  • Methodological Answer : Methyl groups create steric hindrance, reducing accessibility to the nitro group. Accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring shows degradation products like quinones or hydroxylated derivatives. Compare with analogous compounds (e.g., 1,3,5-trimethyl-2-nitrobenzene) to isolate steric vs. electronic contributions .

Q. What are the challenges in reconciling conflicting spectral data for this compound across different studies?

  • Methodological Answer : Discrepancies in NMR shifts may arise from solvent effects (e.g., CDCl₃ vs. DMSO-d₆) or impurities. Cross-validate using high-resolution MS and X-ray crystallography (if crystals are obtainable). For unresolved conflicts, replicate experiments under standardized conditions and report solvent, temperature, and instrument parameters .

Properties

IUPAC Name

1,2,4-trimethyl-5-nitrobenzene
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InChI

InChI=1S/C9H11NO2/c1-6-4-8(3)9(10(11)12)5-7(6)2/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WILMQVBUVCETSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
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DSSTOX Substance ID

DTXSID70209866
Record name 1,2,4-Trimethyl-5-nitrobenzene
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Molecular Weight

165.19 g/mol
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CAS No.

610-91-3
Record name 1,2,4-Trimethyl-5-nitrobenzene
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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